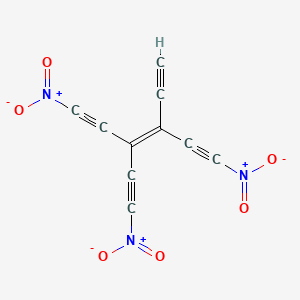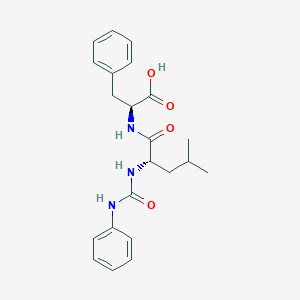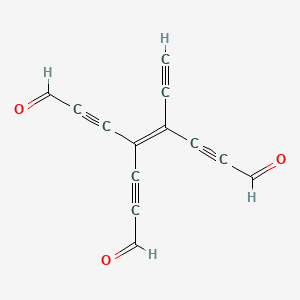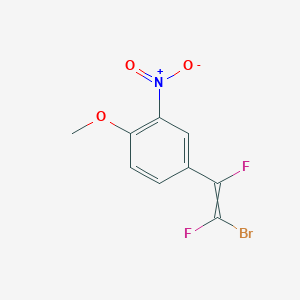
3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and ethynyl functionalities
Preparation Methods
The synthesis of 3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds that are subsequently subjected to nitration and ethynylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups, leading to the formation of different substituted products. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations
Scientific Research Applications
3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Research into its biological activity includes studying its potential as an antimicrobial or anticancer agent.
Medicine: Investigations are ongoing into its use as a pharmaceutical intermediate.
Industry: It is explored for applications in materials science, particularly in the development of high-energy materials and polymers
Mechanism of Action
The mechanism by which 3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the compound’s electronic properties and enabling it to interact with biological molecules. Pathways involved may include oxidative stress responses or inhibition of specific enzymatic activities .
Comparison with Similar Compounds
Similar compounds to 3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne include other nitroalkynes and nitroalkenes. These compounds share structural similarities but differ in the number and position of nitro and ethynyl groups. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties .
Properties
CAS No. |
823813-70-3 |
|---|---|
Molecular Formula |
C10HN3O6 |
Molecular Weight |
259.13 g/mol |
IUPAC Name |
3-ethynyl-1,6-dinitro-4-(2-nitroethynyl)hex-3-en-1,5-diyne |
InChI |
InChI=1S/C10HN3O6/c1-2-9(3-6-11(14)15)10(4-7-12(16)17)5-8-13(18)19/h1H |
InChI Key |
BHSOPXGDGGIATM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=C(C#C[N+](=O)[O-])C#C[N+](=O)[O-])C#C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14205227.png)
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B14205231.png)
![2-({9-[(Prop-2-yn-1-yl)oxy]nonyl}oxy)oxane](/img/structure/B14205234.png)
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14205243.png)
![2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole](/img/structure/B14205248.png)


![N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14205274.png)
![tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14205282.png)


![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)
